Scientific Field: Oncology
Summary of Application: Panobinostat has been identified as a potential therapeutic agent for PitNETs.
Methods of Application: The study used high-throughput drug screening (HTS) and genomic sequencing methods on 9 patient-derived PitNET primary cells.
Results: HDAC inhibitors (HDACIs), especially Panobinostat, were found to be the most potent drug class. Transcriptional surveys revealed substantial alterations to the Nrf2 signaling following Panobinostat treatment. Moreover, Nrf2 is highly expressed in PitNETs.
Scientific Field: Hematology
Summary of Application: Panobinostat has been developed for the treatment of multiple myeloma.
Methods of Application: The approval of Panobinostat was based on progression-free survival (PFS) in a pre-specified subgroup analysis of the PANORAMA-1 trial.
Summary of Application: Panobinostat has demonstrated greater inhibitory activity in vitro against all Class I, II, and IV HDAC enzymes than the current FDA-approved HDACs.
Methods of Application: Preclinical studies have shown panobinostat to have antitumor activity in several hematologic malignancies.
Scientific Field: Oncology
Summary of Application: Panobinostat has been used in clinical trials for people with advanced solid tumors that have spread.
Methods of Application: The trial aimed to find out more about how the body absorbs and gets rid of Panobinostat.
Scientific Field: Hepatology
Summary of Application: Panobinostat has been used in clinical trials for liver cancer.
Methods of Application: The trial aimed to find out more about how the liver affects what happens to Panobinostat in the body.
Panobinostat, marketed under the trade name Farydak, is a synthetic compound classified as a hydroxamic acid and is recognized as a non-selective histone deacetylase inhibitor (pan-HDAC inhibitor). It is primarily used in the treatment of multiple myeloma, particularly in patients with refractory or relapsed forms of the disease. The compound's chemical formula is C21H23N3O2, and it has a molar mass of approximately 349.43 g/mol. Panobinostat acts by inhibiting various histone deacetylases, leading to increased acetylation of histones and other proteins, which ultimately results in altered gene expression and apoptosis in malignant cells .
The main mechanism of action for panobinostat involves the inhibition of histone deacetylases, which are responsible for removing acetyl groups from histones. This inhibition leads to an increase in histone acetylation, promoting a more open chromatin structure that enhances gene transcription. The compound interacts with multiple classes of histone deacetylases (class I, II, and IV), effectively blocking their activity .
Panobinostat exhibits significant biological activity against various cancer types, particularly hematological malignancies such as multiple myeloma and cutaneous T-cell lymphoma. Its ability to induce hyperacetylation affects numerous signaling pathways involved in cell survival, differentiation, and apoptosis. Preclinical studies have demonstrated its synergistic effects when combined with other agents like bortezomib and dexamethasone, enhancing therapeutic efficacy .
The synthesis of panobinostat has been achieved through various methods, with one notable route involving the reaction of 4-(chloromethyl)benzaldehyde with appropriate amines to yield the desired product through a two-step process. This method emphasizes efficiency and yields high purity levels suitable for pharmaceutical applications .
Panobinostat is primarily applied in oncology for treating multiple myeloma in combination with other therapies. It has received accelerated approval from regulatory agencies due to its effectiveness in improving patient outcomes when used alongside bortezomib and dexamethasone . Additionally, research is ongoing to explore its potential applications in other malignancies and diseases characterized by dysregulated histone deacetylase activity.
Panobinostat undergoes extensive metabolism primarily via the cytochrome P450 enzyme system, particularly CYP3A4. This metabolic pathway can lead to significant drug-drug interactions when co-administered with other medications that are substrates or inhibitors of these enzymes. For instance, it is known to affect the pharmacokinetics of dexamethasone due to its inhibitory effects on CYP2D6 .
Panobinostat belongs to a class of drugs known as histone deacetylase inhibitors. Other notable compounds include vorinostat, romidepsin, and belinostat.
Compound Name | Mechanism | Unique Features |
---|---|---|
Panobinostat | Non-selective HDAC inhibitor | Broad spectrum activity against multiple HDACs; effective in combination therapy. |
Vorinostat | Selective HDAC inhibitor (class I) | First HDAC inhibitor approved; primarily used for cutaneous T-cell lymphoma. |
Romidepsin | Selective HDAC inhibitor (class I) | Administered intravenously; effective against peripheral T-cell lymphoma. |
Belinostat | Non-selective HDAC inhibitor | Approved for peripheral T-cell lymphoma; similar mechanism but different pharmacokinetics. |
Panobinostat's broad inhibition profile allows it to target a wider range of histone deacetylases compared to other selective inhibitors like vorinostat and romidepsin, making it particularly effective in combination therapies for complex malignancies like multiple myeloma .
Panobinostat functions as a pan-histone deacetylase inhibitor through its hydroxamic acid zinc-binding group, which serves as the primary pharmacophore responsible for its broad-spectrum activity across multiple histone deacetylase classes [1] [2]. The compound demonstrates potent inhibitory activity against Class I, Class II, and Class IV histone deacetylase enzymes, with inhibition constant fifty values consistently below 13.2 nanomolar for most isoforms, establishing it as one of the most potent clinically available histone deacetylase inhibitors [2]. The structural foundation of panobinostat's pan-histone deacetylase activity stems from its ability to effectively traverse the conserved 11 Å binding site that characterizes histone deacetylase active sites, positioning its hydroxamic acid moiety optimally for zinc coordination while its indole-containing capping group establishes critical surface interactions [3].
The compound's three-part pharmacophore architecture consists of the hydroxamic acid zinc-binding group, a cinnamoyl linker region, and an indole-based capping group, which together enable panobinostat to achieve broad-spectrum histone deacetylase inhibition [2]. Crystal structure analyses reveal that panobinostat's binding mode involves the hydroxamic acid group forming a chelating complex with the zinc ion positioned at the base of the histone deacetylase active site tunnel, while the extended molecular framework allows for multiple stabilizing interactions with conserved catalytic residues [3]. The compound's pan-inhibitory profile is further enhanced by its ability to accommodate the subtle structural variations present across different histone deacetylase isoforms, enabling effective binding to both nuclear Class I enzymes and cytoplasmic Class II variants [2].
The zinc chelation mechanism of panobinostat represents a fundamental aspect of its histone deacetylase inhibitory activity, involving the bidentate coordination of its hydroxamic acid moiety with the zinc ion located at the base of the enzyme's catalytic tunnel [4]. The hydroxamic acid group forms a chelating complex through both its carbonyl oxygen and hydroxyl oxygen atoms, effectively displacing the zinc-bound water molecule that is essential for the normal deacetylation reaction [4]. This chelation process occurs through a thermodynamically favorable interaction that stabilizes the enzyme-inhibitor complex, with the zinc ion adopting a distorted tetrahedral geometry when bound to panobinostat [4].
The dynamics of zinc chelation involve a two-step binding process where panobinostat initially forms a non-covalent complex with the histone deacetylase active site, followed by the formation of the zinc-hydroxamate chelate complex [5]. Kinetic analyses demonstrate that panobinostat exhibits relatively rapid association kinetics with histone deacetylase isoforms, suggesting that the initial binding step is not rate-limiting for inhibition [5]. The stability of the zinc-hydroxamate complex is maintained through additional interactions between the inhibitor and surrounding catalytic residues, including histidine and aspartic acid residues that normally coordinate the zinc ion during catalysis [6].
Molecular dynamics simulations reveal that the zinc chelation by panobinostat induces conformational changes in the histone deacetylase active site, particularly affecting the positioning of key catalytic residues and the overall geometry of the binding pocket [7]. The chelation process effectively blocks the normal substrate binding site, preventing acetylated lysine residues from accessing the catalytic machinery [7]. Furthermore, the zinc-hydroxamate interaction exhibits pH-dependent stability, with optimal binding occurring under physiological conditions where the hydroxamic acid exists in its deprotonated form [4].
The π-stacking interactions between panobinostat and phenylalanine residues within histone deacetylase active sites represent critical determinants of binding affinity and isoform selectivity [3] [8]. In histone deacetylase 2, panobinostat engages in parallel π-π stacking interactions with phenylalanine 155 and phenylalanine 210, which are positioned on opposite sides of the enzyme's hydrophobic tunnel [3]. These interactions involve the compound's indole moiety and the central aromatic ring system, creating a stable binding complex that contributes significantly to the overall binding energy [3].
The geometry of π-stacking interactions varies between different histone deacetylase isoforms, reflecting the subtle structural differences that exist within the enzyme family [8]. In histone deacetylase 8, panobinostat exhibits both face-to-face and parallel displaced π-π stacking interactions with phenylalanine 152 and phenylalanine 208, respectively [8]. The face-to-face interaction with phenylalanine 152 is considered less thermodynamically favorable than the parallel displaced interaction with phenylalanine 208, which may contribute to the slightly reduced binding affinity observed for histone deacetylase 8 compared to histone deacetylase 2 [8].
Computational analysis indicates that the π-stacking interactions are distance-dependent, with optimal binding occurring when the aromatic systems are separated by approximately 3.5 to 4.5 Angstroms [3]. The parallel displaced π-π stacking geometry allows for optimal orbital overlap while minimizing electrostatic repulsion between the aromatic systems [3]. These interactions are further stabilized by the planar orientation of panobinostat's aromatic rings, which can adopt conformations that maximize favorable van der Waals contacts with the phenylalanine residues [8]. The contribution of π-stacking to overall binding affinity is estimated to be in the range of 2-4 kilocalories per mole for each interaction, making these contacts essential for high-affinity binding [3].
Despite functioning as a pan-histone deacetylase inhibitor, panobinostat exhibits distinct selectivity patterns across different histone deacetylase isoforms, with particular potency against Class I enzymes and variable activity against Class II isoforms [5]. The compound demonstrates the highest potency against histone deacetylase 3 with an inhibition constant fifty value of 2.1 nanomolar, followed closely by histone deacetylase 1 at 2.5 nanomolar [5]. This selectivity profile reflects the structural similarities between Class I histone deacetylases and their shared catalytic mechanisms, while the reduced potency against certain Class II isoforms suggests the presence of distinct binding site architectures [5].
The selectivity profile of panobinostat reveals significant variations in potency across the histone deacetylase family, with over 250-fold differences observed between the most and least susceptible isoforms [5]. Histone deacetylase 7 represents the least sensitive target with an inhibition constant fifty value of 531 nanomolar, while histone deacetylase 3 exhibits the highest sensitivity [5]. Class I histone deacetylases generally demonstrate higher susceptibility to panobinostat inhibition compared to Class II enzymes, with the notable exception of histone deacetylase 8, which shows reduced sensitivity despite belonging to Class I [5]. This selectivity pattern has important implications for understanding the compound's mechanism of action and potential therapeutic applications across different cellular contexts [9].
The inhibition constants for panobinostat across histone deacetylase classes reveal a complex pattern of selectivity that reflects both structural conservation and divergence within the enzyme family [5]. Class I histone deacetylases demonstrate generally high susceptibility to panobinostat inhibition, with inhibition constant fifty values ranging from 2.1 nanomolar for histone deacetylase 3 to 277 nanomolar for histone deacetylase 8 [5]. The four-fold selectivity difference between histone deacetylase 1 and histone deacetylase 3 suggests subtle but functionally significant structural differences in their active sites [5]. Histone deacetylase 2 exhibits intermediate sensitivity with an inhibition constant fifty value of 13.2 nanomolar, representing a five-fold reduction in potency compared to histone deacetylase 1 [5].
Class IIa histone deacetylases display considerably greater variation in their sensitivity to panobinostat inhibition, with inhibition constant fifty values spanning nearly a 100-fold range [5]. Histone deacetylase 5 and histone deacetylase 9 demonstrate relatively high sensitivity with inhibition constant fifty values of 7.8 and 5.7 nanomolar, respectively, approaching the potency observed against Class I enzymes [5]. In contrast, histone deacetylase 4 and histone deacetylase 7 show substantially reduced sensitivity, with inhibition constant fifty values of 203 and 531 nanomolar, respectively [5]. This dramatic variation within Class IIa likely reflects the distinct structural features and regulatory mechanisms that characterize these isoforms [5].
The Class IIb histone deacetylase 6 exhibits intermediate sensitivity to panobinostat with an inhibition constant fifty value of 10.5 nanomolar, positioning it among the moderately sensitive isoforms [5]. This level of potency against histone deacetylase 6 is clinically relevant given the enzyme's role in regulating cytoskeletal dynamics and its involvement in various pathological processes [5]. The selectivity pattern observed for panobinostat indicates that while the compound functions as a pan-inhibitor, its therapeutic effects are likely mediated primarily through inhibition of the most sensitive isoforms, particularly histone deacetylases 1, 3, 5, 6, and 9 [5].
Molecular dynamics simulations provide critical insights into the stability and dynamic behavior of panobinostat-histone deacetylase complexes, revealing the temporal evolution of protein-ligand interactions and the conformational changes that occur upon binding [7]. Simulation studies conducted over 150 nanosecond trajectories demonstrate that panobinostat maintains stable binding poses within histone deacetylase active sites, with root-mean-square deviation values typically below 2.0 Angstroms for both the protein backbone and the ligand [7]. The compound exhibits particularly stable binding to histone deacetylase 6, with average root-mean-square deviation values of 1.21 Angstroms for the protein and 0.65 Angstroms for the ligand, indicating minimal conformational drift during the simulation period [7].
The binding pose analysis reveals that panobinostat forms consistent hydrogen bonding interactions with key catalytic residues, including glycine 582 and histidine 573 in histone deacetylase 6, with occupancy rates exceeding 90% throughout the simulation [7]. These interactions remain stable over the entire simulation trajectory, suggesting that the binding mode observed in crystal structures is representative of the solution-state behavior [7]. The compound also maintains hydrophobic interactions with phenylalanine 583 and asparagine 643, which contribute to the overall binding stability [7]. The radius of gyration analysis indicates that panobinostat does not induce significant global conformational changes in the target proteins, with the structural perturbations being localized to the immediate binding site [7].
Free energy calculations derived from molecular dynamics simulations provide quantitative measures of binding affinity and selectivity determinants [7]. The binding free energy of panobinostat to histone deacetylase 6 is calculated to be approximately -54.1 kilocalories per mole, with electrostatic interactions contributing -41.5 kilocalories per mole and van der Waals interactions contributing -39.1 kilocalories per mole [7]. The solvation free energy partially opposes binding with a contribution of +46.6 kilocalories per mole, highlighting the importance of desolvation effects in the binding process [7]. These calculations demonstrate that panobinostat binding is driven primarily by favorable protein-ligand interactions, with the hydroxamic acid zinc chelation representing the dominant energetic contribution [7].
Corrosive;Acute Toxic;Irritant;Health Hazard